Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
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Overview
Description
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-1H-indol-4-ylcarbamate typically involves the reaction of indole derivatives with tert-butyl carbamate and formylating agents. One common method includes the use of tert-butyl isocyanide and indole-3-carboxaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Tert-butyl 3-carboxy-1H-indol-4-ylcarbamate.
Reduction: Tert-butyl 3-hydroxymethyl-1H-indol-4-ylcarbamate.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of indole-based biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-1H-indol-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 4-formyl-3-pyridinylcarbamate: Similar structure but with a pyridine ring instead of an indole ring.
Tert-butyl 1-methyl-1H-imidazol-4-ylcarbamate: Contains an imidazole ring and a methyl group.
Tert-butyl 1,3-oxazol-4-ylcarbamate: Features an oxazole ring.
The uniqueness of this compound lies in its indole ring structure, which imparts specific chemical and biological properties that are distinct from those of the other compounds .
Properties
IUPAC Name |
tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10-12(11)9(8-17)7-15-10/h4-8,15H,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYBSNNENLRYPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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